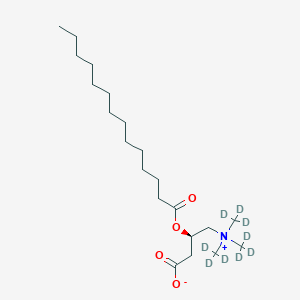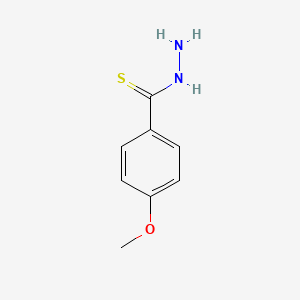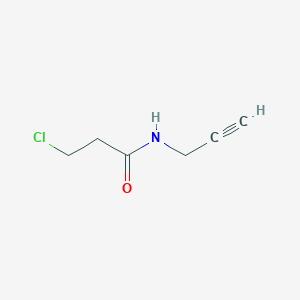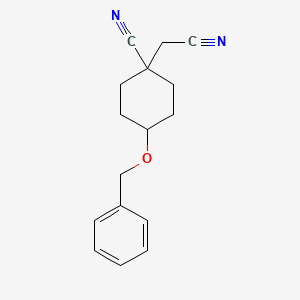
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of myristoyl-L-carnitine. It is used as an analytical standard in various scientific research applications. This compound is a derivative of L-carnitine, which plays a crucial role in the transportation of fatty acids into the mitochondria for beta-oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with myristic acid. The deuterated form is achieved by incorporating deuterium atoms into the trimethyl groups of L-carnitine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired purity and yield. Quality control measures are implemented to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.
Scientific Research Applications
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism, enhancing the efficiency of energy production.
Comparison with Similar Compounds
Similar Compounds
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Stearoyl-L-carnitine
- Propionyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is unique due to its deuterated trimethyl groups, which enhance its stability and make it an ideal analytical standard. Its specific structure allows for precise quantification and identification in various analytical techniques, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C21H41NO4 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(3R)-3-tetradecanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
PSHXNVGSVNEJBD-PNGFJFKMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)











